molecular formula C21H18FN3O2S B2680911 N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-5-fluorobenzo[b]thiophene-2-carboxamide CAS No. 1798484-51-1

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-5-fluorobenzo[b]thiophene-2-carboxamide

Cat. No.: B2680911
CAS No.: 1798484-51-1
M. Wt: 395.45
InChI Key: CMAGUAZQYZUDTF-UHFFFAOYSA-N
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Description

Introduction and Research Context

Medicinal Chemistry Significance of Hybrid Heterocyclic Systems

Hybrid heterocyclic systems have emerged as cornerstones in modern drug discovery due to their ability to merge pharmacophoric features from multiple heterocyclic classes, often yielding compounds with synergistic biological activities. The fusion of benzo[d]oxazole and benzo[b]thiophene in the target compound exemplifies this strategy, combining the electron-deficient aromaticity of benzoxazole with the sulfur-containing planar structure of benzothiophene. Such hybrids are frequently designed to interact with diverse biological targets, including kinases, GPCRs, and nucleic acids.

For instance, benzothiophene derivatives are renowned for their kinase-inhibitory properties, as seen in FLT3-ITD inhibitors like compound T24, which incorporates a benzo[d]oxazole scaffold. Similarly, benzoxazole motifs are prevalent in antimicrobial and anticancer agents due to their ability to engage in π-π stacking and hydrogen bonding. The hybridization of these systems aims to exploit complementary binding modes while mitigating off-target effects, a principle validated in hybrid frameworks such as furoxanylpyridines and pyrazoline-based ensembles.

Historical Development of Multicomponent Heterocyclic Compounds

The synthesis of complex heterocycles has evolved significantly with the advent of multicomponent reactions (MCRs), which enable efficient construction of polyheterocyclic systems in fewer steps. Early methodologies relied on stepwise cyclization and functionalization, but modern approaches prioritize tandem reactions, such as hetero-Diels–Alder/retro-Diels–Alder sequences, to assemble hybrid cores. For example, (1,2,4-triazin-3-yl)furoxans undergo [4 + 2] cycloadditions with dienophiles to yield furoxanylpyridines, demonstrating the power of MCRs in generating structural diversity.

The target compound’s pyrrolidine-linked benzoxazole moiety suggests the use of enamine intermediates, a common strategy in MCR-based syntheses. This historical progression underscores a shift toward atom-economical, regioselective methods that align with green chemistry principles while accommodating the structural complexity demanded by modern drug candidates.

Research Objectives and Theoretical Framework

The primary objective of studying this compound is to explore its potential as a multifunctional therapeutic agent, leveraging the documented activities of its constituent heterocycles. Benzothiophene carboxamides are known for their anticancer and anti-inflammatory properties, while benzoxazole derivatives exhibit kinase inhibition and antimicrobial effects. By tethering these motifs via a pyrrolidine-methyl linker, the compound’s conformational flexibility and bioavailability may be optimized for targeting intracellular enzymes or receptors.

Theoretical frameworks guiding its design include:

  • Molecular Hybridization : Merging pharmacophores to enhance binding affinity and selectivity.
  • Bioisosteric Replacement : Substituting fluorine at the 5-position of benzothiophene to modulate electronic properties and metabolic stability.
  • Scaffold Hopping : Adapting pyrrolidine spacers from successful kinase inhibitors to improve solubility and pharmacokinetics.

Structural Classification Within Medicinal Chemistry Landscape

The compound belongs to the class of fused bicyclic hybrids , characterized by the integration of two aromatic heterocycles (benzoxazole and benzothiophene) bridged by an aliphatic pyrrolidine spacer. This structural classification aligns with therapeutic agents such as raloxifene (a benzothiophene-based selective estrogen receptor modulator) and zileuton (a benzothiophene-derived 5-lipoxygenase inhibitor).

Table 1: Structural Features and Biological Relevance of Key Moieties
Component Structural Role Documented Bioactivity Source
Benzo[b]thiophene-2-carboxamide Planar aromatic core Kinase inhibition, Anticancer
Benzo[d]oxazole Electron-deficient heterocycle Antimicrobial, Kinase modulation
Pyrrolidine-methyl Conformational spacer Solubility enhancement
5-Fluoro substitution Electronic modulation Metabolic stability

The pyrrolidine linker introduces a chiral center, potentially enabling enantioselective interactions with biological targets. Meanwhile, the 5-fluoro group on the benzothiophene ring enhances electron-withdrawing effects, which may stabilize the carboxamide’s binding interactions. This hybrid architecture positions the compound within a niche of dual-targeting agents capable of addressing multifactorial diseases such as cancer and resistant infections.

Properties

IUPAC Name

N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-5-fluoro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O2S/c22-14-7-8-18-13(10-14)11-19(28-18)20(26)23-12-15-4-3-9-25(15)21-24-16-5-1-2-6-17(16)27-21/h1-2,5-8,10-11,15H,3-4,9,12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMAGUAZQYZUDTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC3=CC=CC=C3O2)CNC(=O)C4=CC5=C(S4)C=CC(=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-5-fluorobenzo[b]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of benzo[d]oxazole derivatives, which are synthesized by reacting 2-aminophenol with potassium hydroxide and carbon disulfide . The resulting benzo[d]oxazole-2-thiol is then reacted with various intermediates to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-5-fluorobenzo[b]thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-5-fluorobenzo[b]thiophene-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Studied for its anticancer properties, particularly against colorectal carcinoma and other malignancies.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-5-fluorobenzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit key enzymes and receptors involved in cell proliferation and survival, leading to its anticancer effects. Additionally, its antimicrobial activity may be due to the disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its fusion of benzothiophene , benzooxazole , and fluorine substituents. Below is a detailed comparison with key analogs:

Compound Name/Structure Key Structural Features Functional Differences Inferred Biological Implications
5-Chloro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}thiophene-2-carboxamide () Chloro-substituted thiophene; pyrazole-phenyl-ethyl linker Chlorine vs. fluorine; pyrazole vs. benzooxazole Chlorine’s electron-withdrawing effects may reduce metabolic stability compared to fluorine. Pyrazole’s nitrogen-rich structure could alter target selectivity (e.g., kinase inhibition vs. GPCR modulation) .
N-{2-[4-(1-methylpyrazol-3-yl)phenyl]ethyl}thiophene-2-carboxamide () Pyrazole nitrogen positional isomer Pyrazole N2 vs. N1 substitution Altered hydrogen-bonding capacity; potential differences in binding affinity for enzymes like COX-2 .
1-(5-Chloro-2-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide () Methoxy-phenyl; thiazole ring Thiazole vs. benzooxazole; methoxy vs. fluorine Thiazole’s sulfur atom may enhance π-stacking; methoxy’s bulkiness could reduce membrane permeability compared to fluorine’s compact size .
N-{[5-(Furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl]methyl}acetamide () Furan-pyrazole core; lacks thiophene/fluorine Absence of benzothiophene and fluorine Reduced aromaticity and electronic effects; likely lower potency in targets requiring hydrophobic interactions (e.g., ATP-binding pockets) .
N-(2-Fluoro-5-(5-((5-(1-methylpyrrolidin-2-yl)pyridin-2-yl)amino)-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-N-methyl-1-benzothiophene-2-carboxamide () Benzothiophene-pyrrolidine-pyridazine scaffold Pyridazine vs. benzooxazole; additional fluorophenyl group Pyridazine’s nitrogen density may favor interactions with polar residues in enzymes (e.g., dihydrofolate reductase); dual fluorine positions could amplify target affinity .

Key Structural and Functional Insights

Fluorine Substitution: The 5-fluorine on benzothiophene likely enhances metabolic stability and electronegativity, improving target binding compared to non-fluorinated analogs (e.g., thiophene derivatives in ).

Benzooxazole vs.

Pyrrolidine Flexibility : The pyrrolidine linker may confer better conformational adaptability than rigid phenyl-ethyl chains (), enabling engagement with deeper binding pockets .

Synergistic Heterocycles : The combination of benzothiophene (sulfur-containing) and benzooxazole (oxygen-containing) could synergistically modulate solubility and bioavailability compared to simpler scaffolds (e.g., furan-pyrazole in ).

Biological Activity

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-5-fluorobenzo[b]thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Structural Overview

The compound consists of several key structural components:

  • Benzo[d]oxazole moiety
  • Pyrrolidine ring
  • 5-Fluorobenzo[b]thiophene core
  • Carboxamide functional group

This intricate architecture suggests diverse interactions with biological targets, potentially leading to various therapeutic applications.

The precise mechanism of action for this compound is not fully elucidated; however, preliminary studies indicate that it may interact selectively with specific enzymes or receptors. The binding affinity and interaction dynamics are often assessed through techniques such as:

  • Surface Plasmon Resonance (SPR)
  • Isothermal Titration Calorimetry (ITC)

These studies suggest that the compound could modulate enzymatic activity or receptor signaling pathways, contributing to its biological effects.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, substituted benzo[b]thiophenes have shown activity against Staphylococcus aureus, with minimal inhibitory concentrations (MIC) reported as low as 4 µg/mL . This suggests potential applications in treating bacterial infections.

Antitumor Activity

The structural motifs present in this compound have been associated with antitumor activity. Comparative studies have shown that similar compounds containing benzo[d]oxazole and pyrrolidine rings possess significant cytotoxic effects against various cancer cell lines.

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial efficacy of a series of benzo[b]thiophene derivatives, including those structurally related to this compound). The results indicated that specific modifications to the benzo[b]thiophene core enhanced antibacterial potency against resistant strains .

Case Study 2: Anticancer Activity

Another research effort focused on the synthesis and evaluation of benzo[d]oxazole derivatives for their anticancer properties. The findings revealed that these compounds could induce apoptosis in cancer cells, suggesting a mechanism involving the modulation of apoptotic pathways .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other structurally related compounds is useful:

Compound NameStructural FeaturesBiological Activity
Compound ABenzo[d]oxazole + PyrrolidineAntitumor activity
Compound BBenzothiazole + PiperidineAntidepressant effects
Compound CIndole + PropanamideAnti-inflammatory properties

The unique combination of functional groups in this compound may confer distinct pharmacological properties compared to these similar compounds.

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